3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride
Description
Chemical Identity and Structural Features
The compound 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride is a cyclopropane derivative characterized by:
- A cyclopropane ring substituted with two methyl groups at the 2,2-positions.
- A 2-chloro-2-(4-chlorophenyl)ethenyl group at the 3-position.
- A reactive acyl chloride (-COCl) group at the 1-position.
Synthesis and Reactivity
This compound is synthesized via chlorination of its corresponding carboxylic acid precursor, 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid (CAS: 78479-03-5) . The acyl chloride group renders it highly reactive, making it a key intermediate for synthesizing esters and amides, particularly in agrochemical applications .
Properties
CAS No. |
78235-79-7 |
|---|---|
Molecular Formula |
C14H13Cl3O |
Molecular Weight |
303.6 g/mol |
IUPAC Name |
3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C14H13Cl3O/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3/b11-7- |
InChI Key |
BVTBDUMXPYRAKW-XFFZJAGNSA-N |
Isomeric SMILES |
CC1(C(C1C(=O)Cl)/C=C(/C2=CC=C(C=C2)Cl)\Cl)C |
Canonical SMILES |
CC1(C(C1C(=O)Cl)C=C(C2=CC=C(C=C2)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The method described in EP0323625A2 involves a two-step sequence starting from 3-chloro-3-(4-chlorophenyl)propenal and chloromethyl isopropyl ketone:
-
Step 1 : Condensation and chlorination to form 4,4-dimethyl-1,3,6-trichloro-1-(4-chlorophenyl)-1-hexen-5-one.
-
Step 2 : Cyclization and hydrolysis to yield the carboxylic acid intermediate, followed by acyl chloride formation.
Step 1: Formation of Trichlorohexenone
Step 2: Cyclization and Hydrolysis
Acyl Chloride Formation
Advantages and Limitations
-
Advantages : High yield (67.5%), scalability, and compatibility with diverse solvents.
-
Limitations : Requires strict temperature control and hazardous HCl handling.
SnCl4-Catalyzed Friedel-Crafts Acylation
Reaction Pathway
This method, detailed in ChemicalBook and ChemBK entries, employs a Friedel-Crafts acylation followed by cyclopropane ring formation:
-
Step 1 : p-Chlorobenzoyl chloride reacts with methyl benzoate in the presence of SnCl₄ to form 3,3-dimethyl-4-p-chlorobenzoyl methyl butyrolactone.
-
Step 2 : Halogenation with PCl₅ generates 3,3-dimethyl-4,6-dichloro-6-p-chlorophenylhexenoic acid methyl ester.
-
Step 3 : Dehydrochlorination and cyclization using sodium alkoxide.
-
Step 4 : Saponification (NaOH) and acidification (HCl) to the carboxylic acid.
Key Parameters
| Step | Reagents/Catalysts | Solvents | Temperature | Yield |
|---|---|---|---|---|
| 1 | SnCl₄ | Toluene | 0–25°C | 72% |
| 2 | PCl₅ | Methanol | 40–60°C | 65% |
| 3 | NaOCH₃ | THF | Reflux | 58% |
| 4 | NaOH/HCl | Water | 80°C | 85% |
| 5 | SOCl₂ | DCM | Reflux | 90% |
Critical Analysis
-
Advantages : Utilizes cost-effective SnCl₄ and PCl₅; high purity in final steps.
-
Challenges : Multi-step purification and sensitivity to moisture in cyclopropanation.
Alternative Halogenation-Cyclization Strategies
Bromine-Mediated Cyclopropanation
EP0046950B1 discloses a bromine-assisted cyclization starting from 3-chloro-3-(4-chlorophenyl)propenal and methyl isopropyl ketone:
Reaction Conditions
Stereochemical Considerations
The JPH0227340B2 patent highlights the importance of stereochemistry in the final product, achieved through controlled Z/E isomer separation during cyclopropanation. Chiral resolution agents or fractional crystallization may enhance enantiomeric purity.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Purity | Scalability |
|---|---|---|---|---|
| Two-Step (EP0323625) | HCl, NaOH | 67.5 | High | Industrial |
| SnCl₄/PCl₅ (ChemBK) | SnCl₄, PCl₅, SOCl₂ | 58–90 | Medium | Lab-scale |
| Bromination (EP0046950) | Br₂, NaOH | 50–55 | Low | Limited |
Industrial-Scale Optimization
Solvent Selection
Chemical Reactions Analysis
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Scientific Research Applications
Applications in Agrochemicals
One of the primary applications of this compound is as an intermediate in the synthesis of insecticides and pesticides. Its structural properties allow it to function effectively as a potent agent against various pests.
Case Study: Insecticidal Activity
Research has indicated that derivatives of this compound exhibit significant insecticidal properties against a variety of agricultural pests. For instance, formulations containing this compound have been tested for efficacy against common pests like aphids and caterpillars, demonstrating high mortality rates compared to conventional insecticides .
Pharmaceutical Applications
Beyond its use in agriculture, 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride has potential applications in pharmaceuticals, particularly in the development of anticancer agents.
Case Study: Anticancer Properties
Recent studies have investigated the compound's derivatives for their cytotoxic effects on cancer cell lines. One study reported that certain derivatives showed promising activity against MCF-7 breast cancer cells with an IC50 value of 8 nM, indicating strong potential for further development into therapeutic agents .
Summary of Key Applications
| Application Area | Description | Examples |
|---|---|---|
| Agrochemicals | Used as an intermediate for synthesizing insecticides | Efficacy against aphids and caterpillars |
| Pharmaceuticals | Potential anticancer agents | Cytotoxicity against MCF-7 breast cancer cells |
Mechanism of Action
The mechanism of action of 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular processes, leading to inhibition or activation of specific pathways.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and signal transduction, which are crucial for its biological activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
2.1.1 Parent Carboxylic Acid
- Name : 3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylic acid
- CAS : 78479-03-5
- Molecular Formula : C₁₄H₁₄Cl₂O₂
- Molecular Weight : 285.166 g/mol
- Key Difference : The absence of the acyl chloride group (-COCl) reduces reactivity, making it suitable for direct formulation in some pesticidal applications .
2.1.2 Flumethrin
- Name: trans-3-(2-Chloro-2-(4-chlorophenyl)ethenyl)-2,2-dimethylcyclopropanecarboxylic acid cyano(4-fluoro-3-phenoxyphenyl)methyl ester
- CAS : 69770-45-2
- Molecular Formula: C₂₈H₂₂Cl₂FNO₃
- Molecular Weight : 516.39 g/mol
- Key Difference: Flumethrin is an ester derived from the parent carboxylic acid and a cyano-phenoxy alcohol. It is a commercial pyrethroid insecticide with enhanced photostability and bioactivity compared to the acyl chloride .
2.1.3 Deltamethrin Related Compound 2 (Bacisthemic Acid Chloride)
- Name : (1R,3R)-3-(2,2-dibromovinyl)-2,2-dimethylcyclopropane-1-carbonyl chloride
- CAS : 55710-82-2
- Molecular Formula : C₈H₉Br₂ClO
- Molecular Weight : 316.42 g/mol
- Key Difference : Replaces the 4-chlorophenyl group with a dibromovinyl substituent, altering electronic properties and pesticidal specificity .
Functional and Reactivity Comparisons
| Property | Target Acyl Chloride | Parent Carboxylic Acid | Flumethrin | Bacisthemic Acid Chloride |
|---|---|---|---|---|
| Functional Group | -COCl | -COOH | -COO ester | -COCl |
| Reactivity | High (nucleophilic acyl substitution) | Low (acid-base reactions) | Moderate (hydrolysis) | High (similar to target) |
| Primary Use | Intermediate for esters/amides | Intermediate | Insecticide | Intermediate for deltamethrin |
| Bioactivity | Not directly bioactive | Low | High (neurotoxic) | Low |
| Structural Uniqueness | Chlorophenyl-ethenyl substituent | Same as target | Fluorophenoxy addition | Dibromovinyl substituent |
Physicochemical Data
Biological Activity
3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride (CAS No. 73610-74-9) is a synthetic organic compound known for its unique structural features and potential biological activities. This article aims to explore its biological activity, including toxicity, pharmacological effects, and environmental impact, supported by data tables and case studies.
The compound's molecular formula is , with a molar mass of 285.16 g/mol. It is characterized by the presence of two chlorine atoms and a cyclopropane ring, which contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H14Cl2O2 |
| Molar Mass | 285.16 g/mol |
| Density | 1.366 g/cm³ (predicted) |
| Boiling Point | 424.2 °C (predicted) |
Toxicity
The compound exhibits significant toxicity, particularly in aquatic environments. It has been classified as highly toxic to aquatic species, with acute and chronic toxicity assessments indicating a high risk of environmental impact. For instance, related compounds such as alpha-cypermethrin have shown a bio-concentration factor (BCF) of 1204 in rainbow trout, suggesting potential bioaccumulation in aquatic organisms .
Pharmacological Effects
Research indicates that this compound may have insecticidal properties similar to other chlorinated compounds. Its mechanism of action is believed to involve disruption of neuronal function in insects, primarily through interference with sodium channels . This aligns with findings from studies on related compounds which demonstrate neurotoxic effects leading to paralysis in target species.
Case Studies
- Aquatic Toxicity Study : A study conducted on the effects of chlorinated compounds on fish populations indicated that exposure to similar compounds resulted in significant mortality rates and reproductive failures in species such as the Japanese medaka. The findings underscore the potential risks posed by this compound in aquatic ecosystems .
- Neurotoxicity Assessment : In vitro studies evaluating the neurotoxic effects of structurally similar compounds demonstrated that exposure led to significant alterations in neurotransmitter levels, suggesting potential neurotoxic effects of this compound as well .
Environmental Impact
Due to its high toxicity and potential for bioaccumulation, there are concerns regarding the environmental persistence of this compound. Regulatory assessments have classified it under strict monitoring due to its implications for biodiversity and ecosystem health.
Q & A
Q. What synthetic strategies are recommended for achieving high yields of the target compound?
The compound’s synthesis typically involves multi-step reactions, such as cyclopropanation followed by chlorination. A common approach for analogous cyclopropane derivatives uses base-mediated reactions (e.g., potassium carbonate in dichloromethane) to stabilize intermediates . However, competing side reactions (e.g., hydrolysis of the carbonyl chloride group) require strict anhydrous conditions and temperature control (0–5°C) during acylation steps . Purification via column chromatography with ethyl acetate/hexane gradients is often employed to isolate the product.
Q. Which spectroscopic techniques are critical for structural validation?
- NMR : - and -NMR are essential for confirming the cyclopropane ring geometry, chlorine substituent positions, and ethenyl group configuration. For example, coupling constants () in -NMR can distinguish cis/trans isomerism in the ethenyl group .
- X-ray crystallography : Provides definitive proof of stereochemistry and bond angles, particularly for the strained cyclopropane ring. Data deposition in repositories like CCDC (e.g., CCDC 1988019 for similar compounds) is recommended .
- Mass spectrometry (ESI-MS) : Validates molecular weight and detects fragmentation patterns unique to the carbonyl chloride moiety .
Q. How does the compound’s stability impact storage and handling?
The carbonyl chloride group is highly moisture-sensitive, requiring storage under inert gas (N/Ar) at −20°C. Decomposition products (e.g., carboxylic acids) can form upon exposure to humidity, detectable via IR spectroscopy (loss of C=O stretch at ~1800 cm) . Use of sealed glassware and anhydrous solvents (e.g., THF) is critical during experiments.
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution?
The electron-withdrawing cyclopropane ring and chlorine substituents enhance the electrophilicity of the carbonyl carbon, facilitating reactions with amines or alcohols. Density Functional Theory (DFT) studies on analogous compounds reveal that steric hindrance from the 2,2-dimethyl group slows bimolecular nucleophilic substitution (), favoring pathways in polar aprotic solvents . Kinetic isotopic effect (KIE) experiments can further elucidate transition states.
Q. How can computational modeling predict its biological or material science applications?
- Quantitative Structure-Property Relationship (QSPR) : Predicts physicochemical properties (e.g., logP, solubility) critical for drug design or polymer integration. Neural network models trained on datasets of chlorinated cyclopropanes show strong correlations () between computed and experimental properties .
- Molecular docking : Screens for potential bioactivity (e.g., antimicrobial effects) by simulating interactions with bacterial enzyme active sites, as demonstrated for structurally related enones .
Q. What strategies resolve contradictions in reported reaction outcomes (e.g., yield variability)?
Discrepancies often arise from differences in reaction conditions:
- Catalyst choice : Lewis acids (e.g., AlCl) vs. Brønsted acids (e.g., HSO) can alter regioselectivity in Friedel-Crafts-type reactions .
- Solvent effects : Polar solvents (DMF) stabilize ionic intermediates, while nonpolar solvents (toluene) favor radical pathways. Systematic Design of Experiments (DoE) and high-throughput screening are recommended to optimize conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
